2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzoxazole ring, a thioamide group, and a methyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ortho-toluylchloride with 2-amino-4-picoline to form an intermediate, which is then further reacted with 4-methylphenyl isothiocyanate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: Similar structure but with a pyridine ring instead of a benzoxazole ring.
4-methyl-N-(2-methylphenyl)benzamide: Lacks the thioamide and benzoxazole groups, making it less complex.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a nitrophenyl group, which imparts different chemical properties.
Uniqueness
2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its combination of a benzoxazole ring and a thioamide group, which confer distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-14-7-9-16(10-8-14)22-25-19-13-17(11-12-20(19)28-22)24-23(29)26-21(27)18-6-4-3-5-15(18)2/h3-13H,1-2H3,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEFUMQTUFKDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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